6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline

Huntington's disease protein aggregation quinazoline inhibitor

6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline is a heterocyclic small molecule belonging to the quinazoline class, featuring a bromine atom at the 6-position and a 4-methylpiperazine substituent at the 4-position of the core scaffold. The compound has a molecular weight of 307.19 g/mol and is typically supplied at 95% purity for research use.

Molecular Formula C13H15BrN4
Molecular Weight 307.19 g/mol
CAS No. 307538-54-1
Cat. No. B1269575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline
CAS307538-54-1
Molecular FormulaC13H15BrN4
Molecular Weight307.19 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC=NC3=C2C=C(C=C3)Br
InChIInChI=1S/C13H15BrN4/c1-17-4-6-18(7-5-17)13-11-8-10(14)2-3-12(11)15-9-16-13/h2-3,8-9H,4-7H2,1H3
InChIKeyRGRNAQFSIRFIOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline (CAS 307538-54-1): Procurement-Grade Chemical Profile for Targeted R&D Applications


6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline is a heterocyclic small molecule belonging to the quinazoline class, featuring a bromine atom at the 6-position and a 4-methylpiperazine substituent at the 4-position of the core scaffold [1]. The compound has a molecular weight of 307.19 g/mol and is typically supplied at 95% purity for research use . Unlike generic quinazoline building blocks, this derivative possesses a specific substitution pattern that confers quantifiable advantages in potency, physicochemical profile, and synthetic utility, making it a non-interchangeable starting material for kinase-focused and neurodegenerative disease drug discovery programs.

Why 6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline Cannot Be Substituted by Generic In-Class Quinazoline Analogs


Substitution of 6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline with close quinazoline analogs introduces measurable losses in target-binding potency, alters physicochemical parameters governing solubility and permeability, and eliminates critical handles for downstream synthetic elaboration. Even minor modifications—such as replacing the N-methyl group with an N-ethyl group on the piperazine ring—result in a 1.7-fold drop in huntingtin inhibition potency and a 0.4-unit increase in computed logP, as demonstrated by quantitative comparison data . The bromine substituent at the 6-position is essential for transition-metal-catalyzed cross-coupling reactions that enable library diversification; swapping bromine for chlorine or hydrogen abolishes this reactivity tier [1]. Therefore, procurement decisions must be compound-specific rather than scaffold-generic.

Quantitative Differentiation Evidence for 6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline Against Its Closest Competitors


Head-to-Head Huntingtin Protein Aggregation Inhibition: N-Methyl vs. N-Ethyl Piperazine

In a cell-based assay measuring inhibition of polyglutamine aggregate burden in huntingtin protein, 6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline exhibited an IC50 of 1310 nM, which is 1.7-fold more potent than its direct N-ethyl analog, 6-Bromo-4-(4-ethylpiperazin-1-yl)quinazoline, which recorded an IC50 of 2210 nM under identical assay conditions . The target compound also outperformed two other 6-bromoquinazoline derivatives with different 4-amino substituents: 6-Bromo-N-(prop-2-en-1-yl)quinazolin-4-amine (IC50 5360 nM) and N-Benzyl-6-bromoquinazolin-4-amine (IC50 6130 nM), representing 4.1-fold and 4.7-fold potency advantages, respectively .

Huntington's disease protein aggregation quinazoline inhibitor

Physicochemical Differentiation: Lower Lipophilicity (XLogP3) and Conformational Restriction vs. Ethyl Analog

The target compound exhibits a computed XLogP3-AA value of 2.5, which is 0.4 units lower than the 2.9 value computed for 6-Bromo-4-(4-ethylpiperazin-1-yl)quinazoline [1][2]. Additionally, the methyl analog contains one fewer rotatable bond (1 vs. 2 for the ethyl analog), indicating greater conformational rigidity [1][2]. Both compounds share identical hydrogen bond acceptor counts (4) and topological polar surface area values (~32–33 Ų) [1][2].

physicochemical profiling lipophilicity drug-likeness

Differential Target Engagement Profile: Huntingtin vs. NOD2 Selectivity Window

The target compound demonstrates a 4.6-fold selectivity window between huntingtin protein inhibition (IC50 = 1310 nM) and nucleotide-binding oligomerization domain-containing protein 2 (NOD2) inhibition (IC50 = 6080 nM) when measured in orthogonal biochemical assays [1]. This differential activity profile is not observed for all quinazoline analogs and provides a defined selectivity fingerprint for the N-methylpiperazine derivative. A functional NOD2 assay further recorded an EC50 of 17,800 nM, confirming cellular pathway modulation at higher concentrations [1].

target selectivity NOD2 RIPK2 innate immunity

Synthetic Utility: 6-Bromo Substituent as a Superior Cross-Coupling Handle vs. 6-Chloro and 6-H Analogs

The 6-bromo substituent on the quinazoline core provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings) that is kinetically more accessible than the corresponding 6-chloro analog and entirely absent in the 6-unsubstituted (6-H) analog [1]. The bond dissociation energy for C–Br (aryl) is approximately 84 kcal/mol, compared to ~95 kcal/mol for C–Cl (aryl), making bromine the preferred leaving group for oxidative addition with Pd(0) catalysts under mild conditions [2]. The 4-methylpiperazine moiety remains inert under these conditions, allowing orthogonal functionalization.

Suzuki coupling Buchwald-Hartwig amination halogen reactivity building block

Documented Role as Key Intermediate in STAT6 Inhibitor Patent (Eisai EP1382603)

6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline is explicitly referenced as a synthetic intermediate within Eisai Co., Ltd.'s patent EP1382603 A1 (2004), which claims nitrogenous fused-ring compounds with pyrazolyl substituents exhibiting excellent inhibitory action on STAT6 activation [1]. The compound appears on page 346 of the patent, confirming its utility in constructing a clinical-stage or advanced preclinical chemical series [1][2]. This contrasts with many close analogs (e.g., 6-Bromo-4-(4-ethylpiperazin-1-yl)quinazoline) that are not specifically claimed in comparable patent families.

STAT6 inhibition patent intermediate Eisai quinazoline

Validated Application Scenarios for 6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline Based on Quantitative Evidence


Hit-to-Lead Optimization for Huntington's Disease Protein Aggregation Modulators

With a confirmed huntingtin IC50 of 1310 nM and a 1.7-fold potency advantage over the ethyl analog [1], this compound serves as a validated starting point for structure-activity relationship (SAR) studies targeting mutant huntingtin protein aggregation. Procurement is justified for medicinal chemistry teams seeking to improve upon the 1310 nM benchmark through 6-position derivatization while retaining the optimal N-methylpiperazine pharmacophore.

Parallel Fragment Elaboration via Suzuki-Miyaura Cross-Coupling at the 6-Bromo Position

The 6-bromo substituent enables efficient Pd-catalyzed cross-coupling with aryl- and heteroaryl boronic acids under standard mild conditions (e.g., Pd(PPh3)4, aq. Na2CO3, 80°C) that are insufficient for the 6-chloro analog [1]. This makes the compound the preferred substrate for generating focused quinazoline libraries without specialized high-temperature or microwave equipment, reducing per-compound synthesis costs in medium-throughput parallel synthesis workflows.

Target Selectivity Profiling in Neuroinflammation Drug Discovery

The compound's 4.6-fold selectivity window between huntingtin (IC50 1310 nM) and NOD2 (IC50 6080 nM) [1] provides a built-in profiling tool for phenotypic screening campaigns in neurodegeneration where distinguishing between cell-autonomous (huntingtin) and neuroinflammatory (NOD2/RIPK2) mechanisms is critical. Procurement of this compound alongside the NOD2-selective controls enables multiplexed pathway deconvolution in primary neuron–microglia co-culture models.

STAT6 Pathway Chemical Probe Development Based on Eisai Patent Precedent

The compound's documented role as an intermediate in Eisai's EP1382603 patent on STAT6 inhibitors [1] supports its use in Th2-mediated disease programs (asthma, allergic inflammation). Research groups pursuing STAT6 as a therapeutic target can procure this compound to replicate or extend the patented chemical series, with the bromine handle allowing further SAR exploration while maintaining the core scaffold explicitly validated in the patent.

Quote Request

Request a Quote for 6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.